molecular formula C16H18N2O3S2 B5526723 N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5526723
M. Wt: 350.5 g/mol
InChI Key: VLKCHTYZKKTFNG-UHFFFAOYSA-N
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Description

The compound "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" is part of a broader class of chemicals that have been investigated for their potential pharmacological properties and interactions with various biological targets. Research in this area contributes to the development of novel therapeutic agents by understanding the molecular structure, chemical reactions, and properties of such compounds.

Synthesis Analysis

Synthesis methods for related compounds typically involve multi-step chemical processes that carefully introduce functional groups to achieve the desired molecular structure. For example, a related compound, PF-04455242, was synthesized as a novel κ-opioid receptor (KOR) antagonist, highlighting the complexity and specificity required in synthesizing such molecules (S. Grimwood et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of specific functional groups, such as sulfonyl, thiophene, and carboxamide moieties, which are essential for their biological activity. X-ray crystallography and AM1 molecular orbital methods have been employed to study the structure and conformation of related molecules, revealing how these structures influence their pharmacological properties (Surajit Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds is significantly influenced by their molecular structure. For instance, the presence of a pyrrolidinylsulfonyl group may enhance the compound's ability to interact with biological targets through various chemical reactions, including binding and inhibitory activities. Research on similar molecules has demonstrated selective inhibition against targets such as histone deacetylases (HDACs), illustrating the compound's potential utility in therapeutic applications (Nancy Z. Zhou et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal stability, play a crucial role in the compound's application and effectiveness. These characteristics are determined by the molecular structure and significantly affect the compound's pharmacokinetics and pharmacodynamics. Studies on related compounds have utilized techniques like X-ray diffraction and thermal analysis to explore these properties (Chin‐Ping Yang & Jiun-Hung Lin, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and interactions with biological molecules, are fundamental to understanding the compound's potential as a therapeutic agent. Detailed investigations into related molecules have shed light on their binding affinities, mechanism of action, and selectivity towards specific biological targets, providing a foundation for the development of new drugs (C. Wu et al., 1997).

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

Research on compounds structurally related to "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" indicates significant potential in pharmacological characterization and therapeutic applications. For instance, studies on κ-opioid receptor antagonists reveal the discovery and characterization of compounds with high affinity for human, rat, and mouse κ-opioid receptors. These compounds demonstrate potential for treating depression and addiction disorders, indicating the broader relevance of this chemical class in developing new therapeutics for CNS disorders (Grimwood et al., 2011).

Synthesis and Biological Evaluation of Analogues

The synthesis and biological evaluation of Schiff’s bases and azetidinones derived from compounds with structural similarities have shown antidepressant and nootropic activities. This highlights the importance of the chemical scaffold in the development of CNS-active agents, suggesting that "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" could be a valuable precursor for synthesizing novel therapeutic agents (Asha B. Thomas et al., 2016).

Advanced Material Synthesis

Research on aromatic polyamides and polyimides based on structurally related compounds demonstrates the utility of these chemical frameworks in developing advanced materials. These materials exhibit desirable properties such as solubility in polar solvents, high glass transition temperatures, and thermal stability. This suggests the potential application of "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" in the synthesis of polymers with specialized properties for industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).

properties

IUPAC Name

N-(2-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12-6-2-3-7-14(12)17-16(19)15-10-13(11-22-15)23(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKCHTYZKKTFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

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